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molecular formula C10H9NO3 B8507069 4-(Dimethylamino)phthalic anhydride CAS No. 4906-30-3

4-(Dimethylamino)phthalic anhydride

Cat. No. B8507069
M. Wt: 191.18 g/mol
InChI Key: WKOPFKCDGGWLAV-UHFFFAOYSA-N
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Patent
US04119776

Procedure details

Homophthalic anhydride (I) can be reacted mol-for-mol with a compound such as 1-ethyl-2-methylindole (T) in the presence of a catalyst, as previously disclosed, to yield keto-acid (II).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[CH:4]=[C:5]2[C:10](=[O:11])[O:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1.[CH2:15]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[C:18]1C)[CH3:16]>>[CH2:18]([N:17]([CH2:15][CH3:16])[C:25]1[CH:20]=[CH:21][C:22]([C:10]([C:5]2[CH:4]=[CH:3][CH:13]=[CH:12][C:6]=2[C:7]([OH:9])=[O:8])=[O:11])=[CH:23][CH:24]=1)[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C2C(C(=O)OC2=O)=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=CC2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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